molecular formula C17H25N3O4 B14145319 Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate CAS No. 368434-18-8

Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

Cat. No.: B14145319
CAS No.: 368434-18-8
M. Wt: 335.4 g/mol
InChI Key: PFKNKSUTUCWPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoate group, a butyl chain, and a dimethylaminoethyl group. Its unique chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butylamine to form butyl 4-aminobenzoate. This intermediate is then reacted with 2-(dimethylamino)ethylamine in the presence of an acylating agent such as acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. This compound may inhibit or activate certain enzymes, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl chain provides hydrophobic characteristics, while the dimethylaminoethyl group offers potential for interactions with biological targets .

Properties

CAS No.

368434-18-8

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

butyl 4-[[2-[2-(dimethylamino)ethylamino]-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C17H25N3O4/c1-4-5-12-24-17(23)13-6-8-14(9-7-13)19-16(22)15(21)18-10-11-20(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

PFKNKSUTUCWPSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN(C)C

solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.